GSK319347A

Description

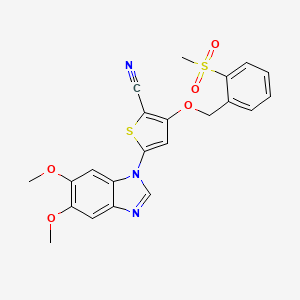

Structure

3D Structure

Properties

IUPAC Name |

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(2-methylsulfonylphenyl)methoxy]thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S2/c1-28-17-8-15-16(9-18(17)29-2)25(13-24-15)22-10-19(20(11-23)31-22)30-12-14-6-4-5-7-21(14)32(3,26)27/h4-10,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTAHRLHGHFHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C#N)OCC4=CC=CC=C4S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469666 | |

| Record name | IKK-3 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862812-98-4 | |

| Record name | IKK-3 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GSK319347A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK319347A is a potent small molecule inhibitor targeting the non-canonical IκB kinase (IKK) family members, TANK-binding kinase 1 (TBK1) and IKKε. These kinases are pivotal regulators of the innate immune response, particularly in the induction of type I interferons. This technical guide provides a comprehensive overview of the mechanism of action of GSK319347A, including its inhibitory activity, selectivity, and impact on downstream signaling pathways. Detailed experimental methodologies and quantitative data are presented to support its use as a research tool and potential therapeutic agent.

Core Mechanism of Action: Dual Inhibition of TBK1 and IKKε

GSK319347A functions as a dual inhibitor of TBK1 and IKKε, with a secondary inhibitory effect on IKK2.[1][2][3] By binding to the ATP-binding pocket of these kinases, GSK319347A prevents the phosphorylation of their downstream substrates, thereby modulating inflammatory and immune responses.

Quantitative Inhibitory Activity

The inhibitory potency of GSK319347A has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) against its primary and secondary targets are summarized below.

| Target Kinase | IC50 (nM) | Assay Type |

| TBK1 | 93 | Biochemical |

| IKKε | 469 | Biochemical |

| IKK2 | 790 | Biochemical |

| TBK1 | 72 | Cellular (HEK293) |

Data compiled from multiple sources.[1][2][3]

Kinase Selectivity Profile

GSK319347A has demonstrated excellent selectivity against the cell-cycle kinases CDK2 and Aurora B.[1][2] A broader kinase selectivity panel screening would provide a more comprehensive understanding of its off-target effects. However, based on publicly available information, a comprehensive selectivity profile is not available.

| Kinase | Activity |

| CDK2 | Selective against |

| Aurora B | Selective against |

Impact on Downstream Signaling Pathways

The inhibition of TBK1 and IKKε by GSK319347A directly impacts key signaling pathways involved in the innate immune response. Specifically, it blocks the phosphorylation and subsequent activation of the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).

Inhibition of the IRF3 Pathway

TBK1 and IKKε are the primary kinases responsible for phosphorylating IRF3 upon activation of various pattern recognition receptors (PRRs). This phosphorylation event is a critical step for IRF3 dimerization, nuclear translocation, and the subsequent transcription of type I interferons (e.g., IFN-β). GSK319347A effectively blocks this cascade.

Modulation of the NF-κB Pathway

While the canonical activation of NF-κB is primarily mediated by the IKKα/IKKβ/NEMO complex, TBK1 and IKKε can also contribute to NF-κB activation through non-canonical pathways. By inhibiting these kinases, GSK319347A can modulate NF-κB-dependent gene expression.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the mechanism of action of GSK319347A.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of the target kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Workflow:

Methodology:

-

Reaction Setup: Recombinant TBK1, IKKε, or IKK2 is incubated with a specific peptide substrate and varying concentrations of GSK319347A in a kinase reaction buffer.

-

Initiation: The reaction is initiated by the addition of [γ-32P]ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature to allow for substrate phosphorylation.

-

Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting onto a phosphocellulose membrane.

-

Washing: The membrane is washed to remove unincorporated [γ-32P]ATP.

-

Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

-

Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the log concentration of GSK319347A and fitting the data to a four-parameter logistic equation.

Cellular TBK1 Inhibition Assay (ISRE-Luciferase Reporter)

This cell-based assay measures the ability of GSK319347A to inhibit TBK1 activity in a cellular context by monitoring the activation of an Interferon-Stimulated Response Element (ISRE) driving a luciferase reporter gene.

Workflow:

Methodology:

-

Cell Culture: HEK293 cells stably expressing an ISRE-luciferase reporter construct are seeded in multi-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of GSK319347A.

-

Stimulation: The TBK1/IKKε pathway is activated by treating the cells with a Toll-like receptor 3 (TLR3) agonist, such as polyinosinic:polycytidylic acid (poly(I:C)).

-

Incubation: Cells are incubated for a sufficient period to allow for luciferase gene expression.

-

Lysis and Detection: Cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of GSK319347A.

Clinical Development Status

As of the date of this document, no clinical trial information for GSK319347A is publicly available on major clinical trial registries. Its development status remains in the preclinical phase.

Conclusion

GSK319347A is a valuable research tool for investigating the roles of TBK1 and IKKε in innate immunity and other cellular processes. Its potent and dual inhibitory activity, coupled with selectivity against key cell-cycle kinases, makes it a specific modulator of the IRF3 and NF-κB signaling pathways. The experimental protocols detailed herein provide a framework for its application in both biochemical and cellular studies. Further investigation into its broader kinase selectivity and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

GSK319347A: A Technical Guide to the Dual TBK1/IKKε Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK319347A is a potent and selective small molecule inhibitor that targets both TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two critical non-canonical IκB kinases. These kinases are key regulators of the innate immune response, particularly in the signaling pathways downstream of pattern recognition receptors (PRRs) that lead to the production of type I interferons and other inflammatory mediators. Dysregulation of TBK1 and IKKε has been implicated in various pathological conditions, including autoimmune diseases and cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of GSK319347A, including its biochemical and cellular activity, selectivity, and the signaling pathways it modulates.

Quantitative Data Summary

The inhibitory activity of GSK319347A has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Inhibitory Activity of GSK319347A

| Target | IC50 (nM) | Assay Type |

| TBK1 | 93 | Biochemical |

| IKKε | 469 | Biochemical |

| IKK2 | 790 | Biochemical |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of GSK319347A

| Target Pathway | Cellular IC50 (nM) | Cell Type |

| TBK1 | 72 | Not specified |

Mechanism of Action and Selectivity

GSK319347A is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of TBK1 and IKKε, preventing the phosphorylation of their downstream substrates. This dual inhibition effectively blocks the signaling cascades initiated by these kinases.

Signaling Pathways Modulated by GSK319347A

TBK1 and IKKε are central components of several signaling pathways that regulate innate immunity and inflammation. GSK319347A, by inhibiting these kinases, can modulate these pathways.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical cytosolic DNA sensing pathway that activates the innate immune system. Upon binding of cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum and recruits TBK1. TBK1 then phosphorylates itself and the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to IRF3 dimerization, nuclear translocation, and the transcription of type I interferons and other inflammatory genes.[2][3][4] GSK319347A blocks this process by inhibiting TBK1 autophosphorylation and the subsequent phosphorylation of IRF3.

Caption: STING signaling pathway and the inhibitory action of GSK319347A.

NF-κB Signaling Pathway

TBK1 and IKKε can also contribute to the activation of the NF-κB family of transcription factors, which play a crucial role in inflammation, immunity, and cell survival. They can phosphorylate various components of the NF-κB signaling cascade, leading to the activation of NF-κB target genes. By inhibiting TBK1 and IKKε, GSK319347A can attenuate NF-κB-mediated gene expression.

Caption: Role of TBK1/IKKε in NF-κB signaling and its inhibition by GSK319347A.

Experimental Protocols

Detailed, standardized protocols for the characterization of GSK319347A are not published in a single source. However, based on common methodologies for kinase inhibitor profiling, representative protocols can be outlined.

Biochemical IC50 Determination (Representative Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase using a mobility shift assay or filter-binding assay.

Materials:

-

Recombinant human TBK1 or IKKε enzyme

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at a concentration near the Km for each enzyme)

-

Substrate peptide (e.g., a generic kinase substrate or a specific peptide for TBK1/IKKε)

-

GSK319347A stock solution in DMSO

-

γ-³²P-ATP or unlabeled ATP with a corresponding detection system (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of GSK319347A in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase, the inhibitor dilution (or DMSO for control), and the substrate peptide.

-

Initiation: Start the reaction by adding ATP (and γ-³²P-ATP if using radiography).

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination and Detection:

-

Filter-binding assay: Stop the reaction by spotting the mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated γ-³²P-ATP and quantify the radioactivity on the filter using a scintillation counter.

-

ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of GSK319347A relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: General workflow for a biochemical kinase inhibitor assay.

Cell-Based Assay for TBK1/IKKε Inhibition (Representative Protocol)

This protocol outlines a general method to assess the cellular potency of GSK319347A by measuring the inhibition of downstream signaling events.

Materials:

-

A suitable cell line (e.g., THP-1 monocytes or HEK293 cells expressing components of the STING pathway)

-

Cell culture medium and supplements

-

A stimulus to activate the TBK1/IKKε pathway (e.g., lipopolysaccharide (LPS), poly(I:C), or a STING agonist like cGAMP)

-

GSK319347A stock solution in DMSO

-

Reagents for endpoint measurement (e.g., ELISA kit for IFN-β, antibodies for Western blotting of p-IRF3, or a reporter gene assay system)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of GSK319347A (or DMSO for control) for a specific duration (e.g., 1-2 hours).

-

Stimulation: Add the stimulus (e.g., LPS) to the wells to activate the TBK1/IKKε pathway and incubate for a suitable time (e.g., 4-24 hours).

-

Endpoint Measurement:

-

ELISA: Collect the cell culture supernatant and measure the concentration of a secreted cytokine like IFN-β using an ELISA kit.

-

Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and perform a Western blot to detect the levels of phosphorylated IRF3 (p-IRF3) or other downstream targets.

-

Reporter Assay: If using a reporter cell line (e.g., with an IFN-β promoter-luciferase construct), lyse the cells and measure the reporter gene activity.

-

-

Data Analysis: Determine the percentage of inhibition of the measured endpoint for each concentration of GSK319347A relative to the stimulated DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Conclusion

GSK319347A is a valuable research tool for investigating the roles of TBK1 and IKKε in health and disease. Its potent dual inhibitory activity allows for the effective modulation of key innate immune signaling pathways. This technical guide provides a foundational understanding of its properties and methodologies for its characterization, serving as a resource for researchers in the fields of immunology, oncology, and drug discovery. Further investigation into its broader kinase selectivity and in vivo efficacy will be crucial for its potential development as a therapeutic agent.

References

Unraveling the Kinase Inhibition Profile of GSK319347A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target kinases of GSK319347A, a potent and selective inhibitor of key enzymes in the NF-κB signaling pathway. This document details the compound's inhibitory activity, the experimental methodologies used for its characterization, and the signaling context of its targets.

Core Target Profile of GSK319347A

GSK319347A is a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), with additional activity against IκB kinase 2 (IKK2).[1][2][3] Its inhibitory activity has been quantified through half-maximal inhibitory concentration (IC50) values, which are summarized in the table below.

Table 1: Inhibitory Activity of GSK319347A against Target Kinases

| Target Kinase | IC50 (nM) |

| TBK1 | 93 |

| IKKε | 469 |

| IKK2 | 790 |

Data sourced from MedchemExpress and Selleck Chemicals product information.[1][2][3]

Notably, GSK319347A demonstrates excellent selectivity against the cell-cycle kinases CDK2 and Aurora B.[2] This selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and potential toxicity.

Signaling Pathway Context

The primary targets of GSK319347A, TBK1 and IKKε, are key serine/threonine kinases that play a crucial role in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of immune and inflammatory responses, cell proliferation, and survival.[4] Dysregulation of the NF-κB pathway is implicated in various diseases, including inflammatory disorders and cancer.[4][5][6]

The following diagram illustrates the canonical NF-κB signaling pathway and the points of intervention for GSK319347A.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of GSK319347A.

Experimental Protocols

The characterization of GSK319347A's inhibitory activity involves standard biochemical and cell-based assays. The following sections detail the generalized methodologies for these key experiments, based on common practices in kinase inhibitor profiling.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of GSK319347A to inhibit the enzymatic activity of its target kinases.

Objective: To determine the IC50 value of GSK319347A against TBK1, IKKε, and IKK2.

Materials:

-

Recombinant human TBK1, IKKε, and IKK2 enzymes

-

Kinase-specific substrate peptide (e.g., a peptide containing the IκBα phosphorylation site)

-

ATP (adenosine triphosphate)

-

GSK319347A (in various concentrations)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well microplates

Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Assay for NF-κB Pathway Inhibition

This assay evaluates the ability of GSK319347A to inhibit the NF-κB signaling pathway within a cellular context.

Objective: To determine the cellular potency of GSK319347A in inhibiting NF-κB activation.

Materials:

-

A suitable cell line (e.g., HEK293) that expresses the components of the NF-κB pathway.[1]

-

A stimulant to activate the NF-κB pathway (e.g., TNF-α or LPS).

-

GSK319347A (in various concentrations).

-

Cell culture medium and supplements.

-

Assay for measuring NF-κB activation (e.g., a reporter gene assay with a luciferase reporter driven by an NF-κB response element, or an ELISA for phosphorylated IκBα).

-

96-well cell culture plates.

Workflow:

Caption: Workflow for a cell-based NF-κB inhibition assay.

Conclusion

GSK319347A is a well-characterized inhibitor of TBK1, IKKε, and IKK2. Its potent and selective activity against these key kinases in the NF-κB pathway makes it a valuable tool for research into the roles of this pathway in health and disease. The methodologies outlined in this guide provide a foundation for the further investigation and application of this compound in preclinical drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chemicalkinomics.com [chemicalkinomics.com]

GSK319347A: A Technical Overview of a Dual TBK1/IKKε Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK319347A, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This document summarizes its inhibitory activity, details the experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Core Data Presentation: Inhibitory Activity of GSK319347A

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for GSK319347A against its primary targets and in a cell-based assay.

| Target/Assay | IC50 Value (nM) |

| TBK1 (enzyme assay) | 93[1][2][3][4] |

| IKKε (enzyme assay) | 469[1][2][3][4] |

| IKK2 (enzyme assay) | 790[1][2][3][4] |

| ISRE-luciferase reporter gene assay (HEK293 cells) | 72[3][4] |

Signaling Pathway Involvement

GSK319347A primarily targets the TBK1 and IKKε kinases, which are key regulators of the innate immune response.[5] These kinases play a crucial role in the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3) and the NF-κB signaling pathway, leading to the production of type I interferons and other inflammatory mediators.[5][6]

The diagram below illustrates the canonical signaling pathway leading to the activation of IRF3 and NF-κB, and the points of inhibition by GSK319347A.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (IC50 Determination)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is a common method for determining the IC50 values of kinase inhibitors.

Principle: This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound. Inhibition of tracer binding results in a decrease in the FRET signal.

Workflow Diagram:

Detailed Steps:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the kinase (TBK1, IKKε, or IKK2) and the europium-labeled anti-tag antibody in the kinase buffer to the desired concentrations.

-

Prepare a stock solution of the Alexa Fluor™ 647-labeled tracer in DMSO and then dilute it in the kinase buffer.

-

Perform a serial dilution of GSK319347A in DMSO, and then dilute in the kinase buffer.

-

-

Assay Procedure:

-

Add the diluted GSK319347A or vehicle (DMSO) to the wells of a low-volume 384-well plate.

-

Add the kinase/antibody mixture to all wells.

-

Initiate the reaction by adding the tracer to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

ISRE-Luciferase Reporter Gene Assay (Cell-based Activity)

This assay measures the ability of a compound to inhibit the activation of the Interferon-Stimulated Response Element (ISRE), a downstream target of the TBK1/IKKε-IRF3 signaling pathway.

Principle: HEK293 cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of an ISRE promoter and a constitutively expressed Renilla luciferase plasmid (for normalization). Activation of the TBK1/IKKε pathway by a stimulus (e.g., poly(I:C)) leads to the expression of firefly luciferase. The inhibitory effect of GSK319347A is quantified by the reduction in luciferase activity.

Workflow Diagram:

Detailed Steps:

-

Cell Culture and Transfection:

-

Seed HEK293 cells into a 96-well white, clear-bottom plate at a suitable density.

-

After 24 hours, co-transfect the cells with an ISRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Incubate the cells for 24-48 hours to allow for plasmid expression.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of GSK319347A in cell culture medium.

-

Remove the transfection medium and add the GSK319347A dilutions to the cells.

-

Incubate for a pre-determined time (e.g., 1 hour).

-

Stimulate the cells by adding poly(I:C) (a TLR3 agonist) to the wells.

-

Incubate for an additional 6-16 hours.[7]

-

-

Luciferase Assay and Data Analysis:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity using a luminometer and a luciferase assay reagent.

-

Measure the Renilla luciferase activity using a separate reagent.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. IKKε and TBK1 are essential components of the IRF3 signaling pathway | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. bosterbio.com [bosterbio.com]

GSK319347A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK319347A, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its evaluation.

Core Compound Information

GSK319347A is a small molecule inhibitor with demonstrated activity against key kinases in the innate immune and inflammatory signaling pathways.

Chemical Structure and Properties

-

IUPAC Name: 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarbonitrile[1][2]

Mechanism of Action and Biological Activity

GSK319347A functions as a dual inhibitor of TBK1 and IKKε, two non-canonical IκB kinases that play a crucial role in the activation of interferon regulatory factors (IRFs) and NF-κB signaling.[3][5][6] It also exhibits inhibitory activity against IKK2, albeit at a higher concentration.[3][4][5] The primary mechanism of action is the competitive inhibition at the ATP-binding site of these kinases.

Quantitative Data: Inhibitory Potency

The inhibitory activity of GSK319347A has been quantified against its primary targets. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Target Kinase | IC₅₀ (nM) | pIC₅₀ | Reference |

| TBK1 | 93 | - | [3][4][5] |

| IKKε | 469 | 7.4 | [1][2][3][5] |

| IKK2 | 790 | - | [3][4][5] |

Signaling Pathways

TBK1 and IKKε are central components of intracellular signaling cascades that are activated in response to pathogens and pro-inflammatory stimuli.

Innate Immune Signaling Pathway

TBK1 and IKKε are essential for the production of type I interferons (IFNs) in response to viral infections. Upon recognition of viral components by pattern recognition receptors (PRRs), a signaling cascade is initiated, leading to the activation of TBK1/IKKε. These kinases then phosphorylate and activate the transcription factor IRF3, which translocates to the nucleus to induce the expression of type I IFN genes.

Innate immune signaling pathway mediated by TBK1/IKKε.

NF-κB Signaling Pathway

While primarily associated with non-canonical NF-κB activation, TBK1 and IKKε can also contribute to the canonical NF-κB pathway, which is critical for inflammatory responses. They can be activated downstream of various receptors, including Toll-like receptors (TLRs), leading to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate gene transcription.

Role of TBK1/IKKε in the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like GSK319347A against TBK1 and IKKε. Specific conditions may need to be optimized.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase.

Materials:

-

Recombinant TBK1 or IKKε enzyme

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

GSK319347A (or other test compounds) serially diluted in DMSO

-

384-well microplate

Procedure:

-

Prepare a 3X solution of the test compound (e.g., GSK319347A) in the kinase buffer.

-

Prepare a 3X mixture of the kinase and the Eu-anti-Tag antibody in the kinase buffer.

-

Prepare a 3X solution of the kinase tracer in the kinase buffer.

-

In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Initiate the reaction by adding 5 µL of the 3X tracer solution to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the emission ratio and determine the IC₅₀ values from the dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant TBK1 or IKKε enzyme

-

Substrate (e.g., a specific peptide or a general substrate like myelin basic protein)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[7]

-

GSK319347A (or other test compounds) serially diluted in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Microplate

Procedure:

-

Add 2.5 µL of the test compound solution and 2.5 µL of the enzyme solution to the wells of a microplate.

-

Add 5 µL of a mixture of the substrate and ATP to initiate the reaction.

-

Incubate at room temperature for 60 minutes.[7]

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[7]

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[7]

-

Measure the luminescence using a plate-reading luminometer.

-

Determine the IC₅₀ values from the dose-response curve.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a kinase inhibitor like GSK319347A typically follows a multi-step process from initial screening to in vivo testing.

General workflow for the evaluation of a kinase inhibitor.

References

- 1. pnas.org [pnas.org]

- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer [mdpi.com]

- 6. IKKε and TBK1 are essential components of the IRF3 signaling pathway | Semantic Scholar [semanticscholar.org]

- 7. promega.com [promega.com]

The Dual TBK1/IKKε Inhibitor GSK319347A: A Technical Overview for Immunological Research

For researchers, scientists, and drug development professionals, GSK319347A presents a targeted approach to modulating innate immune signaling. This potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) offers a valuable tool for investigating the intricate roles of these kinases in inflammatory and autoimmune diseases. This document provides a comprehensive guide to the core technical aspects of GSK319347A, including its mechanism of action, available quantitative data, and conceptual experimental frameworks.

Core Mechanism of Action: Targeting Key Nodes in Innate Immunity

GSK319347A functions as a dual inhibitor of the non-canonical IκB kinases, TBK1 and IKKε. These kinases are pivotal regulators of the type I interferon (IFN) response, a critical component of the innate immune system's defense against viral and bacterial infections.[1] Dysregulation of the TBK1/IKKε signaling axis has been implicated in the pathophysiology of various autoimmune and inflammatory conditions.[1]

The primary molecular targets of GSK319347A are central to the activation of interferon regulatory factors (IRFs), particularly IRF3 and IRF7, which are master transcription factors for type I IFNs and other inflammatory genes.[1] By inhibiting TBK1 and IKKε, GSK319347A effectively blocks the phosphorylation and subsequent activation of these IRFs.

Biochemical Potency and Selectivity

GSK319347A has been characterized by its inhibitory activity against its primary targets, as well as its selectivity over other related kinases. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below.

| Target | IC50 (nM) |

| TBK1 | 93 |

| IKKε | 469 |

| IKK2 | 790 |

Table 1: Inhibitory Potency of GSK319347A. This table summarizes the reported IC50 values of GSK319347A against its target kinases.[2]

Signaling Pathway Inhibition

GSK319347A intervenes in the signaling cascade downstream of various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors initiate a signaling cascade that converges on the activation of TBK1 and IKKε.

References

GSK319347A: A Technical Guide to its Interaction with NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the compound GSK319347A and its mechanism of action concerning the Nuclear Factor-kappa B (NF-κB) signaling pathway. It consolidates key quantitative data, outlines detailed experimental protocols for investigating its effects, and provides visual diagrams to illustrate complex molecular interactions and workflows.

Introduction: The NF-κB Pathway and GSK319347A

The NF-κB family of transcription factors are critical regulators of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling cascade is implicated in a wide range of diseases, including chronic inflammatory disorders and cancer, making it a key target for therapeutic intervention.[1][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] The canonical activation pathway is triggered by stimuli such as tumor necrosis factor-alpha (TNF-α), which activates the IκB kinase (IKK) complex.[4] This complex, primarily through its IKKβ subunit, phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.[2]

GSK319347A is a small molecule inhibitor that targets key kinases within this signaling network. While it is described as a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IKKε (IKK-epsilon), it also demonstrates inhibitory activity against the canonical IKK2 (IKKβ) kinase, directly impacting the primary NF-κB activation cascade.[5][6]

Mechanism of Action of GSK319347A

GSK319347A exerts its inhibitory effect on the NF-κB pathway by targeting multiple IκB kinase-related enzymes. Its primary mechanism in the context of canonical NF-κB signaling is the inhibition of IKKβ. By blocking IKKβ activity, GSK319347A prevents the phosphorylation of IκBα. Consequently, IκBα remains bound to the NF-κB p65/p50 heterodimer, preventing its degradation and effectively trapping the transcription factor complex in the cytoplasm. This blockade of nuclear translocation is the pivotal step through which GSK319347A suppresses the transcription of NF-κB target genes.

Additionally, GSK319347A potently inhibits the non-canonical kinases TBK1 and IKKε. These kinases can also contribute to NF-κB pathway regulation, in part by directly phosphorylating the p65 subunit at sites like Serine 536, which can modulate its transcriptional activity.[7] Therefore, GSK319347A can influence NF-κB signaling at multiple levels: blocking its initial activation by inhibiting IKKβ and modulating the activity of the translocated p65 subunit by inhibiting TBK1/IKKε.

References

- 1. A novel allosteric inhibitor that prevents IKKβ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to TATA-binding protein-associated factor II31-mediated interleukin-8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GSK319347A in Innate Immunity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK319347A is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two critical kinases that play a central role in the innate immune system's response to pathogenic invasion and cellular stress. By targeting these kinases, GSK319347A modulates the production of type I interferons (IFNs) and other pro-inflammatory cytokines, making it a valuable tool for investigating the intricacies of innate immune signaling and a potential therapeutic candidate for inflammatory and autoimmune diseases. This guide provides a comprehensive overview of GSK319347A, including its mechanism of action, its impact on key innate immunity signaling pathways, and detailed experimental protocols for its use in research settings.

Core Mechanism of Action: Inhibition of TBK1 and IKKε

GSK319347A exerts its effects by inhibiting the kinase activity of TBK1 and IKKε. These non-canonical IκB kinases are essential downstream effectors of various pattern recognition receptors (PRRs), including Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and the cGAS-STING pathway.

Biochemical and Cellular Potency

GSK319347A has been characterized by its inhibitory activity against its primary targets in both biochemical and cellular assays.

| Target | Assay Type | IC50 (nM) | Reference |

| TBK1 | Biochemical | 93 | [1][2] |

| IKKε | Biochemical | 469 | [1][2] |

| IKK2 | Biochemical | 790 | [1][2] |

| TBK1 | Cellular (ISRE-luciferase reporter) | 72 | [1] |

IC50: Half-maximal inhibitory concentration. ISRE: Interferon-Stimulated Response Element.

Role in Key Innate Immunity Signaling Pathways

TBK1 and IKKε are central nodes in signaling cascades that lead to the activation of transcription factors IRF3, IRF7, and NF-κB, which in turn drive the expression of type I IFNs and other inflammatory genes. By inhibiting these kinases, GSK319347A can be used to probe and modulate these critical pathways.

The cGAS-STING Pathway

The cGAS-STING pathway is a primary sensor of cytosolic DNA. Upon activation, STING recruits and activates TBK1, which then phosphorylates IRF3, leading to its dimerization, nuclear translocation, and the induction of IFN-β expression.

TLR3 and TLR4 Signaling

TLR3 and TLR4 recognize viral double-stranded RNA (dsRNA) and bacterial lipopolysaccharide (LPS), respectively. Both pathways can signal through the adaptor protein TRIF, leading to the recruitment and activation of TBK1/IKKε and subsequent phosphorylation of IRF3.

RIG-I-Like Receptor (RLR) Signaling

RLRs, including RIG-I and MDA5, are cytosolic sensors of viral RNA. Upon RNA binding, they interact with the mitochondrial antiviral-signaling protein (MAVS), which then assembles a signaling complex that includes TBK1/IKKε to activate IRF3.

Impact on Cytokine Production in Macrophages

Studies on TBK1-deficient macrophages have demonstrated a significant increase in the production of pro-inflammatory cytokines upon TLR stimulation, suggesting an anti-inflammatory role for TBK1.[3] Inhibition of TBK1 with GSK319347A is expected to phenocopy these effects.

| Cytokine | Stimulant | Change in TBK1-deficient Macrophages (vs. Wild-Type) |

| IL-1β mRNA | Pam3CSK4 (TLR2 agonist) | ~15-fold increase |

| IL-6 mRNA | Pam3CSK4 (TLR2 agonist) | ~5-fold increase |

| TNF-α mRNA | Pam3CSK4 (TLR2 agonist) | ~3-fold increase |

| IL-1β Protein | Pam3CSK4 (TLR2 agonist) | Significantly increased |

| IL-6 Protein | Pam3CSK4 (TLR2 agonist) | Significantly increased |

| TNF-α Protein | Pam3CSK4 (TLR2 agonist) | Significantly increased |

Data is extrapolated from studies on TBK1-deficient macrophages and represents the expected outcome of GSK319347A treatment.[3]

Detailed Experimental Protocols

In Vitro TBK1 Kinase Assay

This assay measures the direct inhibitory effect of GSK319347A on TBK1 kinase activity.

Materials:

-

Recombinant human TBK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

GSK319347A

-

ADP-Glo™ Kinase Assay Kit

Procedure:

-

Prepare serial dilutions of GSK319347A in Kinase Assay Buffer.

-

In a 96-well plate, add 2.5 µL of the GSK319347A dilutions. For positive and negative controls, add 2.5 µL of buffer with the corresponding DMSO concentration.

-

Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP. Add 12.5 µL of the master mix to each well.

-

Add 10 µL of Kinase Assay Buffer to the "Blank" wells.

-

Dilute the TBK1 enzyme in Kinase Assay Buffer.

-

Initiate the reaction by adding 10 µL of the diluted TBK1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition and IC50 value for GSK319347A.

ISRE-Luciferase Reporter Gene Assay in HEK293 Cells

This cellular assay measures the inhibition of the TBK1-IRF3 signaling axis.[1]

Materials:

-

HEK293 cells stably expressing an ISRE-luciferase reporter construct

-

DMEM supplemented with 10% FBS and antibiotics

-

Poly(I:C)

-

GSK319347A

-

Luciferase assay reagent

Procedure:

-

Seed the ISRE-luciferase HEK293 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of GSK319347A for 1-2 hours.

-

Stimulate the cells with poly(I:C) to activate the TLR3-TBK1-IRF3 pathway.

-

Incubate the cells for 4.5 hours.[1]

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

Calculate the percent inhibition and IC50 value for GSK319347A.

Western Blot for IRF3 Phosphorylation in Macrophages

This assay determines the effect of GSK319347A on the activation of IRF3.

Materials:

-

RAW264.7 macrophages or bone marrow-derived macrophages (BMDMs)

-

LPS or other appropriate stimulus

-

GSK319347A

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Plate macrophages and allow them to adhere.

-

Pre-treat the cells with GSK319347A for 1-2 hours.

-

Stimulate the cells with LPS for the desired time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated IRF3 to total IRF3.

In Vivo Lipopolysaccharide (LPS) Challenge Model

This protocol is for preparing GSK319347A for in vivo administration in mice to assess its anti-inflammatory effects.[2]

Formulation for Oral and Intraperitoneal Injection:

-

Prepare a 22.5 mg/mL stock solution of GSK319347A in DMSO.

-

To prepare a 1 mL working solution (2.25 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.

-

Add 50 µL of Tween-80 and mix thoroughly.

-

Add 450 µL of saline to reach a final volume of 1 mL.

Procedure:

-

Administer the formulated GSK319347A to mice via oral gavage or intraperitoneal injection at the desired dose.

-

After a specified pre-treatment time, challenge the mice with an intraperitoneal injection of LPS.

-

Monitor the mice for signs of inflammation and collect blood or tissue samples at various time points to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA.

Conclusion

GSK319347A is a valuable pharmacological tool for dissecting the complex roles of TBK1 and IKKε in innate immunity. Its ability to potently and selectively inhibit these kinases allows for the detailed investigation of signaling pathways that are crucial for both host defense and the pathogenesis of inflammatory diseases. The experimental protocols provided in this guide offer a starting point for researchers to utilize GSK319347A in their studies to further unravel the intricacies of innate immune regulation. As our understanding of these pathways grows, so too will the potential for targeted therapeutics like GSK319347A to treat a wide range of human diseases.

References

In-Depth Technical Guide: GSK319347A in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK319347A is a potent and selective small molecule inhibitor with significant implications for cancer research. This technical guide provides a comprehensive overview of its mechanism of action, preclinical data, and detailed experimental protocols to support its application in laboratory settings. GSK319347A dually targets TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of the NF-κB signaling pathway, and also exhibits inhibitory activity against IκB kinase 2 (IKK2). Dysregulation of the NF-κB pathway is a hallmark of many cancers, making its components attractive therapeutic targets.

Core Mechanism of Action

GSK319347A exerts its anti-cancer potential primarily through the inhibition of the NF-κB signaling cascade. In unstimulated cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various oncogenic signals, the IκB kinase (IKK) complex, which includes IKKα, IKKβ (IKK2), and the regulatory subunit NEMO (IKKγ), becomes activated. This leads to the phosphorylation and subsequent proteasomal degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and activate the transcription of genes involved in cell proliferation, survival, angiogenesis, and metastasis.

TBK1 and IKKε are non-canonical IKKs that can also activate NF-κB, often in response to different stimuli than the canonical IKK complex. By inhibiting TBK1, IKKε, and IKK2, GSK319347A effectively blocks both canonical and non-canonical NF-κB activation, leading to a multifaceted anti-tumor response.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of GSK319347A against its primary kinase targets and its potency in a cellular context.

| Target Kinase | IC50 (nM) [1] |

| TBK1 | 93 |

| IKKε | 469 |

| IKK2 | 790 |

| Cell Line | Assay Type | IC50 (nM) [1] |

| HEK293 | Cellular Potency | 72 |

Signaling Pathway Diagram

The following diagram illustrates the points of intervention of GSK319347A within the NF-κB signaling pathway.

Caption: Inhibition of TBK1, IKKε, and IKK2 by GSK319347A blocks NF-κB activation.

Preclinical In Vitro & In Vivo Data

The following data is extracted from a study published in Theranostics investigating the role of IKKε in colorectal cancer metastasis. While this study did not use GSK319347A specifically, it employed a pharmacological inhibitor of IKKε/TBK1, for which GSK319347A is a prime example. The presented data reflects the expected outcomes of using a potent IKKε/TBK1 inhibitor in a similar experimental context.

In Vitro Efficacy

| Cell Line | Assay | Treatment | Result |

| HCT116 | Wound Healing | IKKε/TBK1 Inhibitor | Significant reduction in cell migration |

| HCT116 | Transwell Invasion | IKKε/TBK1 Inhibitor | Significant decrease in invasive capacity |

| SW480 | Gelatin Degradation | IKKε/TBK1 Inhibitor | Marked inhibition of invadopodia formation |

In Vivo Efficacy in a Mouse Model of Colorectal Cancer Metastasis

| Treatment Group | Metric | Result |

| Vehicle Control | Number of metastatic nodules | High |

| IKKε/TBK1 Inhibitor | Number of metastatic nodules | Significantly reduced |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of GSK319347A in cancer research, adapted from established protocols.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of GSK319347A on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

GSK319347A stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of GSK319347A in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well and gently shake the plate to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of blank wells (medium only) from all other readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of GSK319347A on the phosphorylation of NF-κB pathway components.

Materials:

-

Cancer cell lines

-

GSK319347A

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with GSK319347A at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating GSK319347A in cancer research.

Clinical Status

As of the latest search, there is no publicly available information regarding clinical trials for GSK319347A. This compound appears to be primarily utilized as a research tool for preclinical studies investigating the therapeutic potential of TBK1/IKKε inhibition.

Conclusion

GSK319347A is a valuable research tool for elucidating the role of the NF-κB pathway in cancer. Its potent and dual inhibition of TBK1 and IKKε, along with its activity against IKK2, provides a powerful means to probe the consequences of blocking this critical signaling network. The provided data and protocols serve as a foundation for researchers to design and execute experiments aimed at further characterizing the anti-cancer effects of GSK319347A and the broader therapeutic strategy of targeting TBK1/IKKε in oncology. Further preclinical studies are warranted to explore its efficacy in a wider range of cancer models and to potentially pave the way for future clinical development.

References

Methodological & Application

Application Notes and Protocols for GSK319347A In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK319347A is a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of innate immunity and inflammatory signaling pathways. It also exhibits inhibitory activity against IκB kinase 2 (IKK2).[1][2][3] Accurate and reproducible in vitro assays are crucial for characterizing the potency and selectivity of GSK319347A and similar inhibitors. This document provides detailed protocols for biochemical assays to determine the half-maximal inhibitory concentration (IC50) of GSK319347A against its primary targets, as well as an overview of a cell-based assay for target engagement.

Data Presentation

Inhibitory Activity of GSK319347A

| Target Kinase | IC50 (nM) | Cellular Potency (HEK293) (nM) | Reference |

| TBK1 | 93 | 72 | [1][3][4] |

| IKKε | 469 | Not Reported | [1][3] |

| IKK2 | 790 | Not Reported | [1][2][3] |

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways involving TBK1 and IKKε, which are central to the production of type I interferons and other inflammatory mediators.

Caption: Simplified TBK1 signaling pathway leading to type I interferon production.

Caption: Simplified IKKε signaling pathway in response to TLR activation.

Experimental Protocols

The following protocols are adapted from established in vitro kinase assay methodologies and can be used to determine the IC50 of GSK319347A.

Protocol 1: Radiometric Filter Binding Assay for TBK1/IKKε

This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide by the kinase.

Materials:

-

Recombinant human TBK1 or IKKε enzyme

-

Substrate peptide (e.g., "TBK1-Tide")

-

GSK319347A

-

[γ-³²P]ATP

-

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 12 mM MgCl₂, 1 mM β-glycerophosphate, 0.1 mg/ml BSA, 50 µM DTT.[5]

-

ATP

-

Phosphocellulose filter plates

-

Wash Buffer: 0.75% Phosphoric acid

-

Scintillation fluid

-

Microplate scintillation counter

Experimental Workflow:

Caption: Workflow for the radiometric filter binding assay.

Procedure:

-

Prepare a serial dilution of GSK319347A in DMSO. A typical starting concentration might be 100 µM.

-

In a microplate, add the diluted GSK319347A or DMSO (for control wells).

-

Prepare a master mix containing the kinase (e.g., 5-10 nM recombinant TBK1 or IKKε) and substrate peptide (e.g., 50 µM TBK1-Tide) in kinase buffer.

-

Add the kinase/substrate master mix to the wells containing the inhibitor.

-

Pre-incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP and [γ-³²P]ATP to a final concentration of 100 µM.[6]

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixtures to a phosphocellulose filter plate, which will bind the phosphorylated peptide.

-

Wash the filter plate several times with wash buffer to remove unbound [γ-³²P]ATP.

-

Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Protocol 2: ADP-Glo™ Luminescent Kinase Assay

This is a homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human TBK1 or IKKε enzyme

-

Substrate (e.g., a suitable peptide or protein)

-

GSK319347A

-

ATP

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[5]

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

Experimental Workflow:

Caption: Workflow for the ADP-Glo™ luminescent kinase assay.

Procedure:

-

Add 1 µL of serially diluted GSK319347A or DMSO (control) to the wells of a 384-well plate.[5]

-

Add 2 µL of kinase in kinase buffer to each well.

-

Add 2 µL of a substrate and ATP mixture to each well to start the reaction.[5] The ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 60 minutes.[5][8]

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the IC50 by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Cellular Target Engagement Assay

A Cellular Thermal Shift Assay (CETSA) can be employed to verify the engagement of GSK319347A with its target kinases within a cellular context. This assay is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Principle:

-

Cells are treated with either GSK319347A or a vehicle control (DMSO).

-

The treated cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated proteins by centrifugation.

-

The amount of soluble target protein (TBK1 or IKKε) at each temperature is quantified by Western blotting or other protein detection methods.

-

A shift in the melting curve to a higher temperature in the presence of GSK319347A indicates target engagement.

This application note provides a framework for the in vitro characterization of GSK319347A. Researchers should optimize the specific conditions for their experimental setup.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. promega.com [promega.com]

- 6. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 7. courses.edx.org [courses.edx.org]

- 8. promega.com [promega.com]

Application Notes and Protocols for GSK319347A Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK319347A is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key kinases in the innate immune signaling pathway. It also exhibits inhibitory activity against IκB kinase 2 (IKK2). These application notes provide detailed protocols for cell-based assays to characterize the activity and target engagement of GSK319347A.

Data Presentation

Table 1: In Vitro and Cellular Activity of GSK319347A

| Target | Assay Type | IC50 (nM) | Cell Line |

| TBK1 | Enzymatic Assay | 93 | - |

| IKKε | Enzymatic Assay | 469 | - |

| IKK2 | Enzymatic Assay | 790 | - |

| TBK1 | ISRE-Luciferase Reporter Assay | 72 | HEK293 |

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by GSK319347A. Upon recognition of viral components, such as polyinosinic:polycytidylic acid (poly(I:C)), signaling cascades are initiated that lead to the activation of TBK1/IKKε. These kinases then phosphorylate and activate the transcription factor IRF3, which translocates to the nucleus to induce the expression of type I interferons and other antiviral genes via the Interferon-Stimulated Response Element (ISRE). IKK2 is a key component of the canonical NF-κB pathway, which is activated by various stimuli and leads to the transcription of pro-inflammatory genes.

Caption: GSK319347A inhibits TBK1/IKKε and IKK2 signaling pathways.

Experimental Protocols

ISRE-Luciferase Reporter Gene Assay for TBK1/IKKε Inhibition

This assay measures the ability of GSK319347A to inhibit the TBK1/IKKε-mediated activation of the Interferon-Stimulated Response Element (ISRE).

Materials:

-

HEK293 cells

-

ISRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

DMEM with 10% FBS

-

Opti-MEM

-

Poly(I:C)

-

GSK319347A

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

-

Transfection:

-

For each well, prepare a mix of 50 ng of ISRE-luciferase reporter plasmid and 5 ng of control plasmid in 25 µL of Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.

-

Add 50 µL of the transfection complex to each well.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of GSK319347A in DMEM.

-

Remove the transfection medium from the cells and add 100 µL of the GSK319347A dilutions.

-

Incubate for 1 hour.

-

-

Stimulation:

-

Add poly(I:C) to each well to a final concentration of 10 µg/mL.

-

Incubate for 6-8 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Perform the dual-luciferase assay according to the manufacturer's protocol.

-

Measure firefly and Renilla luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Calculate the percentage of inhibition for each concentration of GSK319347A relative to the DMSO-treated, poly(I:C)-stimulated control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Caption: Workflow for the ISRE-luciferase reporter gene assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cell line expressing TBK1 (e.g., HEK293)

-

GSK319347A

-

DMSO

-

PBS

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Anti-TBK1 antibody

-

Anti-GAPDH antibody (loading control)

Protocol:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with GSK319347A or DMSO (vehicle control) for 1-2 hours.

-

-

Cell Harvest:

-

Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.

-

-

Heating:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

-

-

Separation of Soluble Fraction:

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

-

Western Blot Analysis:

-

Collect the supernatant (soluble protein fraction).

-

Determine the protein concentration of the soluble fraction.

-

Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-TBK1 antibody. Use an anti-GAPDH antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for TBK1 at each temperature for both GSK319347A-treated and DMSO-treated samples.

-

Plot the relative amount of soluble TBK1 as a function of temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature in the presence of GSK319347A indicates target engagement.

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blot for Phospho-IRF3

This assay determines the effect of GSK319347A on the phosphorylation of IRF3, a direct downstream substrate of TBK1.

Materials:

-

HEK293 cells or other suitable cell line

-

GSK319347A

-

Poly(I:C)

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE and Western blot reagents

-

Anti-phospho-IRF3 (Ser396) antibody

-

Anti-total-IRF3 antibody

-

Anti-GAPDH or β-actin antibody (loading control)

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate and grow to ~80% confluency.

-

Pre-treat cells with various concentrations of GSK319347A for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with poly(I:C) (10 µg/mL) for 1-2 hours.

-

-

Cell Lysis:

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-IRF3, total IRF3, and a loading control.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-IRF3 and total IRF3.

-

Normalize the phospho-IRF3 signal to the total IRF3 signal.

-

Compare the levels of phospho-IRF3 in GSK319347A-treated cells to the stimulated control to determine the inhibitory effect.

-

NF-κB Reporter Gene Assay for IKK2 Inhibition

This assay measures the ability of GSK319347A to inhibit IKK2-mediated activation of the NF-κB pathway.

Materials:

-

HEK293 cells

-

NF-κB-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

DMEM with 10% FBS

-

Opti-MEM

-

TNFα or other NF-κB stimulus

-

GSK319347A

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding and Transfection: Follow the same procedure as for the ISRE-luciferase assay, but use an NF-κB-luciferase reporter plasmid.

-

Compound Treatment: Treat the cells with serial dilutions of GSK319347A for 1 hour.

-

Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours.

-

Luciferase Assay and Data Analysis: Follow the same procedure as for the ISRE-luciferase assay to measure luciferase activity and determine the IC50 of GSK319347A for IKK2 inhibition in cells.

Application Notes and Protocols for In Vivo Evaluation of GSK319347A

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK319347A is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), with additional inhibitory activity against IκB kinase 2 (IKK2).[1][2] These kinases are critical components of intracellular signaling pathways that regulate inflammatory and immune responses, primarily through the activation of NF-κB and interferon regulatory factors (IRFs). By targeting TBK1, IKKε, and IKK2, GSK319347A offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. These application notes provide detailed protocols for the in vivo evaluation of GSK319347A in preclinical models of rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

Mechanism of Action

GSK319347A exerts its effects by inhibiting the kinase activity of TBK1, IKKε, and IKK2. These kinases are central to the activation of the canonical and non-canonical NF-κB signaling pathways, as well as the IRF3/7 pathway, which drives the production of type I interferons. Dysregulation of these pathways is a hallmark of many chronic inflammatory and autoimmune disorders.

Key Inhibitory Concentrations (IC50):

| Target Kinase | IC50 (nM) |

| TBK1 | 93 |

| IKKε | 469 |

| IKK2 | 790 |

Table 1: In vitro inhibitory concentrations of GSK319347A against target kinases.[1][2]

Signaling Pathway

The diagram below illustrates the central role of TBK1, IKKε, and IKK2 in the NF-κB and IRF signaling pathways, highlighting the points of inhibition by GSK319347A.

References

Application Notes and Protocols for GSK319347A in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of GSK319347A, a dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), and an inhibitor of IKK2, in preclinical mouse models. This document outlines the mechanism of action, provides detailed experimental protocols for in vivo administration, and offers guidance on dosage considerations.

Mechanism of Action

GSK319347A is a small molecule inhibitor that targets key kinases in inflammatory and immune signaling pathways. It dually inhibits TBK1 and IKKε with high potency and also demonstrates inhibitory activity against IKK2[1]. These kinases are crucial components of the signaling cascades that lead to the activation of transcription factors such as NF-κB and IRF3, which play pivotal roles in the expression of pro-inflammatory cytokines and type I interferons.

Signaling Pathway

The diagram below illustrates the signaling pathways modulated by GSK319347A. The inhibitor acts on TBK1, IKKε, and IKK2, thereby attenuating downstream inflammatory responses.

Caption: Signaling pathways inhibited by GSK319347A.

Experimental Protocols

In Vivo Formulation of GSK319347A

The following protocols are recommended for the preparation of GSK319347A for administration in mouse models. It is crucial to prepare fresh solutions for each day of dosing as solutions may be unstable[2].

Protocol 1: Suspended Solution for Oral or Intraperitoneal Injection [1]

This protocol yields a suspended solution with a solubility of up to 2.25 mg/mL.

Materials:

-

GSK319347A powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

Procedure:

-

Prepare a stock solution of GSK319347A in DMSO (e.g., 22.5 mg/mL).

-